N-allyl-2-(furan-2-yl)-4-tosyloxazol-5-amine
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Overview
Description
N-allyl-2-(furan-2-yl)-4-tosyloxazol-5-amine is a complex organic compound that features a unique combination of functional groups, including an allyl group, a furan ring, and a tosylated oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-(furan-2-yl)-4-tosyloxazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2-furylacetic acid.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl bromide and a base such as potassium carbonate.
Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving an appropriate precursor, such as an amino alcohol.
Tosylation: The final step involves the tosylation of the oxazole ring using tosyl chloride and a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-(furan-2-yl)-4-tosyloxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The oxazole ring can be reduced to form oxazolidines.
Substitution: The tosyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Oxazolidines.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
N-allyl-2-(furan-2-yl)-4-tosyloxazol-5-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-allyl-2-(furan-2-yl)-4-tosyloxazol-5-amine involves its interaction with various molecular targets, depending on the specific application. For example, in biochemical assays, it may act as an inhibitor or activator of specific enzymes. The furan and oxazole rings can participate in various binding interactions, while the tosyl group can enhance the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
N-allyl-2-(furan-2-yl)-acetamide: Similar structure but lacks the oxazole and tosyl groups.
2-(furan-2-yl)-4-tosyloxazole: Similar structure but lacks the allyl group.
N-allyl-4-tosyloxazole: Similar structure but lacks the furan ring.
Uniqueness
N-allyl-2-(furan-2-yl)-4-tosyloxazol-5-amine is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-N-prop-2-enyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-3-10-18-16-17(19-15(23-16)14-5-4-11-22-14)24(20,21)13-8-6-12(2)7-9-13/h3-9,11,18H,1,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBNSOGYTODFQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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